1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea
Overview
Description
1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an isopropyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea typically involves the reaction of 5-bromo-2-aminopyridine with isopropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential and optimizing its applications .
Comparison with Similar Compounds
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: This compound shares a similar pyridine core but has different substituents, leading to distinct chemical and biological properties.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Another related compound with a Schiff base structure, exhibiting different reactivity and applications.
Uniqueness: 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea is unique due to its specific substitution pattern and the presence of the isopropyl group
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-propan-2-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSLBGHWJWVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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